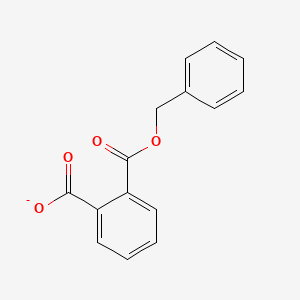

2-Phenylmethoxycarbonylbenzoate

Description

2-Phenylmethoxycarbonylbenzoate is a benzoate ester derivative characterized by a phenylmethoxycarbonyl substituent at the 2-position of the benzene ring.

Properties

Molecular Formula |

C15H11O4- |

|---|---|

Molecular Weight |

255.24 g/mol |

IUPAC Name |

2-phenylmethoxycarbonylbenzoate |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/p-1 |

InChI Key |

XIKIUQUXDNHBFR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylmethoxycarbonylbenzoate typically involves the esterification of benzoic acid with phenylmethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of 2-Phenylmethoxycarbonylbenzoate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylmethoxycarbonylbenzoate can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted phenylmethoxycarbonylbenzoates, depending on the substituent introduced.

Scientific Research Applications

2-Phenylmethoxycarbonylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylmethoxycarbonylbenzoate in biological systems involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and phenylmethanol. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally or functionally related to 2-phenylmethoxycarbonylbenzoate:

Ethyl 2-Methoxybenzoate

- Structure : Ethyl ester with a methoxy group at the 2-position.

- Properties : Regulated by JECFA/FCC for use as a food additive or flavoring agent. Its smaller ethoxy group reduces steric hindrance compared to phenylmethoxycarbonyl, likely increasing volatility .

- Applications : Primarily industrial, contrasting with the inferred pharmaceutical use of 2-phenylmethoxycarbonylbenzoate .

Methyl 2-[(Phenoxycarbonyl)Amino]Benzoate

- Structure: Features a phenoxycarbonylamino group at the 2-position.

- Properties: Molecular weight 271.27 g/mol, moderate solubility in polar solvents.

- Applications : Used in research chemicals, suggesting niche synthetic applications .

Methyl 2-Chloro-5-Formylbenzoate

- Structure : Chloro and formyl substituents at the 2- and 5-positions.

- Properties : The electron-withdrawing chloro group increases reactivity toward nucleophilic substitution, while the formyl group enables condensation reactions. This contrasts with the electron-withdrawing methoxycarbonyl group in the target compound, which may stabilize adjacent electrophilic centers .

- Applications : High-purity batches are available for organic synthesis, indicating scalability in production .

2-Methoxycarbonylphenylboronic Acid

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |

|---|---|---|---|---|

| 2-Phenylmethoxycarbonylbenzoate | ~270 (estimated) | Phenylmethoxycarbonyl | High in organic solvents* | Pharmaceutical intermediates |

| Ethyl 2-Methoxybenzoate | ~180 | Methoxy, Ethoxy | Ethanol, DCM | Food additives, flavoring |

| Methyl 2-[(Phenoxycarbonyl)Amino]Benzoate | 271.27 | Phenoxycarbonylamino | Moderate in polar solvents | Research chemicals |

| Methyl 2-Chloro-5-Formylbenzoate | ~214.61 | Chloro, Formyl | DMSO, THF | Organic synthesis |

Contradictions and Limitations

- Regulatory Differences: Ethyl 2-methoxybenzoate is approved for food use (JECFA/FCC), whereas phenyl-containing analogs like 2-phenylmethoxycarbonylbenzoate are likely restricted to non-food applications due to toxicity concerns .

- Data Gaps : Exact melting points, spectral data, and pharmacokinetic properties of 2-phenylmethoxycarbonylbenzoate are unavailable in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.